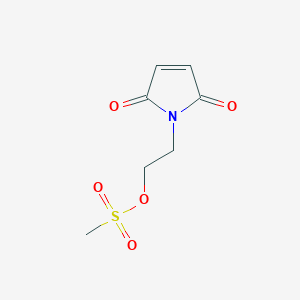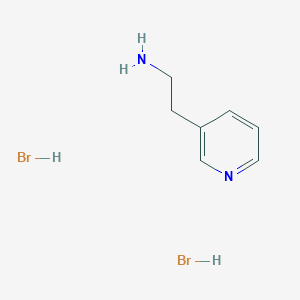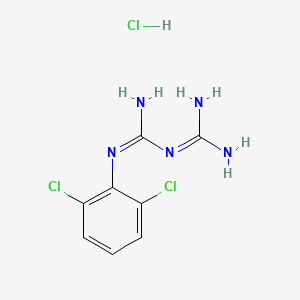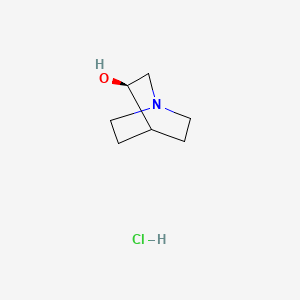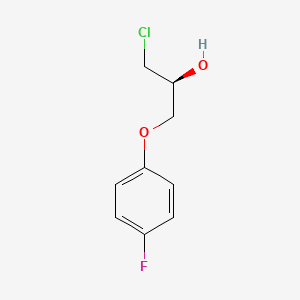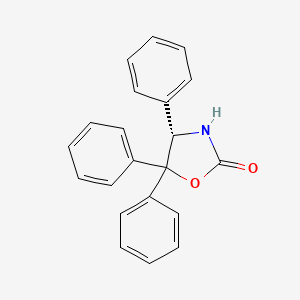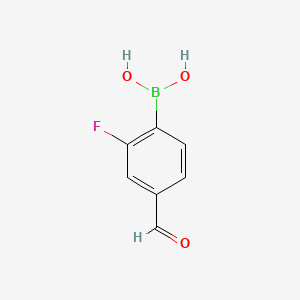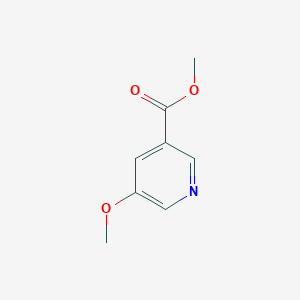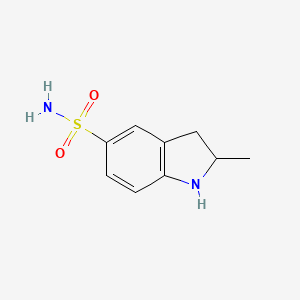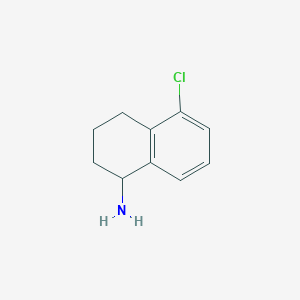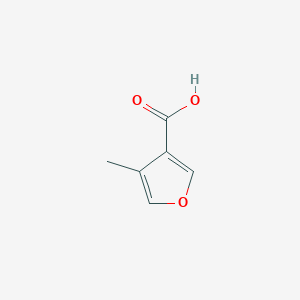
4-Methyl-3-furancarboxylic acid
概要
説明
Synthesis Analysis
The synthesis of various biofuels and renewable chemicals from biomass-derived furfural and 5-(hydroxymethyl)furfural has been elaborated . The oxidation of the aldehyde group to a carboxylic acid without disturbing the hydroxymethyl group forms 5-(hydroxymethyl)-2-furancarboxylic acid (HMFCA), a potential monomer for various biorenewable homo- and copolymers .Molecular Structure Analysis
The molecular structure of 4-Methyl-3-furancarboxylic acid is characterized by a furan ring bearing a carboxylic acid group .Chemical Reactions Analysis
The primary oxidation of 5-HMF can take place in two ways: a) oxidation of the aldehyde group to give 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) or b) the oxidation of the alcohol group, obtaining 2,5-diformylfuran (DFF) .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-3-furancarboxylic acid include its molecular weight, which is 126.11 g/mol.科学的研究の応用
Accumulation in Uremic Serum
4-Methyl-3-furancarboxylic acid and its derivatives are known to accumulate in the serum of patients with uremia. Niwa et al. (1988) found that these compounds, particularly 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, are present in increased concentrations in chronic hemodialysis patients and are strongly bound to plasma proteins, making them difficult to remove by conventional hemodialysis (Niwa et al., 1988). This binding to plasma proteins can inhibit the binding of other drugs, affecting their efficacy and pharmacokinetics.
Biocatalytic Synthesis
Wen et al. (2020) demonstrated the use of 4-Methyl-3-furancarboxylic acid derivatives in the biocatalytic synthesis of various furan carboxylic acids, which are important in the polymer and fine chemical industries. They applied a substrate adaptation strategy to improve the catalytic performance of Comamonas testosteroni cells in synthesizing these acids (Wen et al., 2020).
Chemical Synthesis and Structural Studies
Various studies have focused on the chemical synthesis and structural characterization of 4-Methyl-3-furancarboxylic acid derivatives. For instance, Yamamoto et al. (1995) synthesized new tricyclic compounds using derivatives of 4-Methyl-3-furancarboxylic acid (Yamamoto et al., 1995). Additionally, Drzewiecka et al. (2012) conducted structural studies on derivatives of 2- and 3-benzo[b]furancarboxylic acids, providing insights into the molecular structures and interactions of these compounds (Drzewiecka et al., 2012).
Potential in Cancer Research
Some derivatives of 4-Methyl-3-furancarboxylic acid have shown potential in cancer research. Kossakowski et al. (2005) synthesized and evaluated derivatives for their cytotoxic activities against human cancer cell lines, indicating the potential of these compounds in the development of new cancer therapies (Kossakowski et al., 2005).
Safety And Hazards
将来の方向性
The future of 4-Methyl-3-furancarboxylic acid lies in its potential applications in the synthesis of new fuels and polymer precursors . The insights gained from the study of this compound are expected to accelerate the development of cost-effective electrochemical conversion processes for biomass derivatives .
特性
IUPAC Name |
4-methylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEFJYKFWPVPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-furancarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)
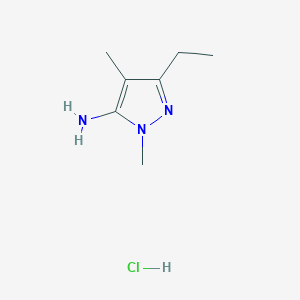
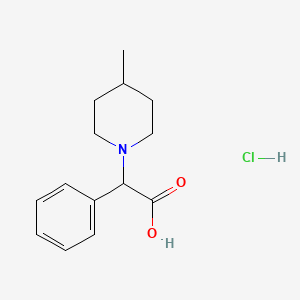
![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)
